N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring, a hydroxyl group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Furan-containing compounds have been employed as medicines in a number of distinct disease areas . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The exact interaction of this compound with its targets and the resulting changes require further investigation.
Biochemical Pathways
Furan-containing compounds are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer
Result of Action
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological activities . The specific effects of this compound require further investigation.
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions This suggests that environmental factors could potentially influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesisThe final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while substitution reactions on the furan ring can introduce various functional groups .
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure but with an indole core instead of quinoline.
4-hydroxy-2-quinolones: Share the quinoline core but lack the furan and trifluoromethyl groups.
Uniqueness
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the combination of its furan ring, hydroxyl group, and trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-1-4-10-13(12)20-8-11(14(10)22)15(23)21-7-9-3-2-6-24-9/h1-6,8H,7H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWUMABAYWXEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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